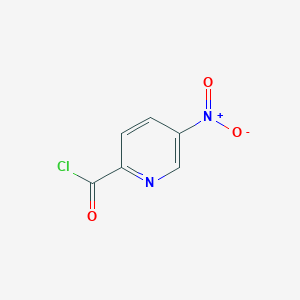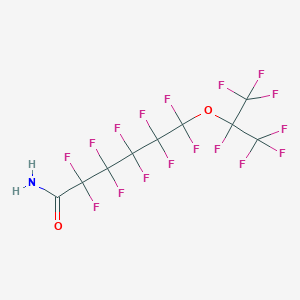
2-(3-Fluorophenyl)thiazole-5-carbaldehyde
Übersicht
Beschreibung
2-(3-Fluorophenyl)thiazole-5-carbaldehyde (FTCA) is a chemical compound that has been studied for its potential applications in scientific research. It is an aldehyde, with a molecular formula of C7H5FNS. FTCA has been studied for its ability to interact with various proteins and enzymes, and its potential applications in biochemical and physiological research.
Wirkmechanismus
2-(3-Fluorophenyl)thiazole-5-carbaldehyde has been studied for its ability to interact with various proteins and enzymes. It has been shown to inhibit the activity of cytochrome P450 and cytochrome c oxidase. It has also been shown to bind to other proteins and enzymes, such as tyrosinase and aminopeptidase.
Biochemische Und Physiologische Effekte
2-(3-Fluorophenyl)thiazole-5-carbaldehyde has been studied for its potential applications in biochemical and physiological research. It has been shown to inhibit the activity of cytochrome P450 and cytochrome c oxidase, which are involved in the metabolism of drugs and other compounds. It has also been shown to bind to other proteins and enzymes, such as tyrosinase and aminopeptidase, which are involved in the metabolism of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde in lab experiments has several advantages. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also relatively inexpensive and easy to obtain. However, 2-(3-Fluorophenyl)thiazole-5-carbaldehyde is a relatively new compound and its effects on biochemical and physiological processes are not yet fully understood.
Zukünftige Richtungen
The potential applications of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde in scientific research are still being explored. Further research is needed to better understand the biochemical and physiological effects of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde. Additionally, research is needed to explore the potential applications of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde in drug development, as well as its potential use in other areas such as food processing and biotechnology. Additionally, more research is needed to better understand the mechanism of action of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde and its interactions with other proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)thiazole-5-carbaldehyde has been studied for its potential applications in scientific research. It is an aldehyde, and has been studied for its ability to interact with various proteins and enzymes, such as cytochrome P450 and cytochrome c oxidase. It has also been studied for its potential applications in biochemical and physiological research.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-2-7(4-8)10-12-5-9(6-13)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWKNTOIBIVPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661676 | |
| Record name | 2-(3-Fluorophenyl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)thiazole-5-carbaldehyde | |
CAS RN |
914348-84-8 | |
| Record name | 2-(3-Fluorophenyl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














